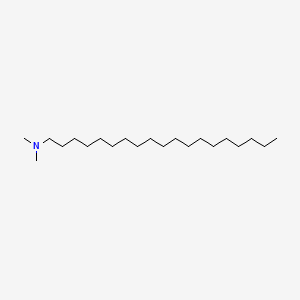
1-Nonadecanamine, N,N-dimethyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Nonadecanamine, N,N-dimethyl- is a chemical compound with the molecular formula C21H45N and a molecular weight of 311.5887 g/mol . It is an amine derivative, specifically a tertiary amine, characterized by a long hydrocarbon chain and two methyl groups attached to the nitrogen atom. This compound is also known by its CAS Registry Number 49859-87-2 .
Preparation Methods
Synthetic Routes and Reaction Conditions
1-Nonadecanamine, N,N-dimethyl- can be synthesized through various methods. One common approach involves the alkylation of nonadecanamine with dimethyl sulfate or methyl iodide under basic conditions. The reaction typically proceeds as follows: [ \text{Nonadecanamine} + \text{Dimethyl Sulfate} \rightarrow \text{1-Nonadecanamine, N,N-dimethyl-} + \text{Methanol} ]
Industrial Production Methods
In industrial settings, the production of 1-Nonadecanamine, N,N-dimethyl- often involves large-scale alkylation processes. These processes are optimized for high yield and purity, utilizing continuous flow reactors and advanced separation techniques to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
1-Nonadecanamine, N,N-dimethyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding amine oxides.
Reduction: It can be reduced to primary or secondary amines under specific conditions.
Substitution: The compound can participate in nucleophilic substitution reactions, where the dimethylamine group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or peracids are commonly used.
Reduction: Catalysts like palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) are employed.
Substitution: Halogenating agents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) are used to facilitate substitution reactions.
Major Products Formed
Oxidation: Amine oxides
Reduction: Primary or secondary amines
Substitution: Various substituted amines depending on the nucleophile used
Scientific Research Applications
1-Nonadecanamine, N,N-dimethyl- has several applications in scientific research:
Chemistry: It is used as a surfactant and emulsifying agent in various chemical formulations.
Biology: The compound is studied for its potential antimicrobial properties and its role in cell membrane interactions.
Medicine: Research is ongoing to explore its potential as a drug delivery agent due to its amphiphilic nature.
Industry: It is utilized in the production of specialty chemicals, lubricants, and corrosion inhibitors.
Mechanism of Action
The mechanism of action of 1-Nonadecanamine, N,N-dimethyl- involves its interaction with biological membranes and proteins. The long hydrocarbon chain allows it to integrate into lipid bilayers, altering membrane fluidity and permeability. The dimethylamine group can interact with various molecular targets, including enzymes and receptors, potentially modulating their activity.
Comparison with Similar Compounds
Similar Compounds
1-Dodecanamine, N,N-dimethyl-: A shorter chain analogue with similar chemical properties but different physical characteristics due to the shorter hydrocarbon chain.
1-Octadecanamine, N,N-dimethyl-: Another similar compound with an 18-carbon chain, exhibiting comparable reactivity but different solubility and melting point.
Uniqueness
1-Nonadecanamine, N,N-dimethyl- is unique due to its specific chain length, which imparts distinct physical and chemical properties. Its amphiphilic nature makes it particularly useful in applications requiring both hydrophobic and hydrophilic interactions.
Properties
CAS No. |
49859-87-2 |
|---|---|
Molecular Formula |
C21H45N |
Molecular Weight |
311.6 g/mol |
IUPAC Name |
N,N-dimethylnonadecan-1-amine |
InChI |
InChI=1S/C21H45N/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22(2)3/h4-21H2,1-3H3 |
InChI Key |
PKMWMAMVKCMWQG-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCCN(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N'-[(E)-(5-bromo-2-hydroxyphenyl)methylidene]-2-quinolinecarbohydrazide](/img/structure/B15081804.png)
![N~1~-[4-(1-adamantyl)-1,3-thiazol-2-yl]-N~2~-undecylethanediamide](/img/structure/B15081806.png)

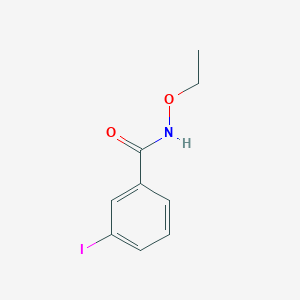
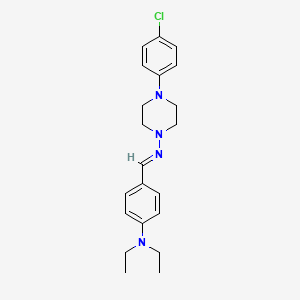

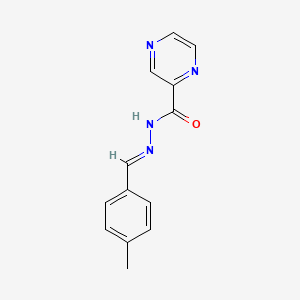
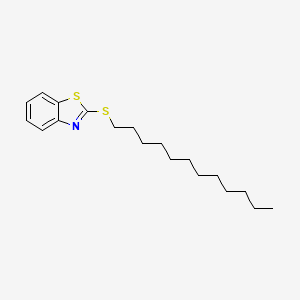
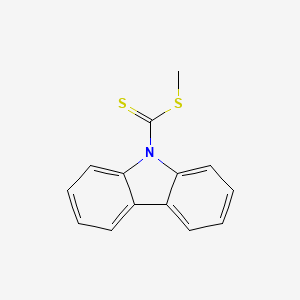
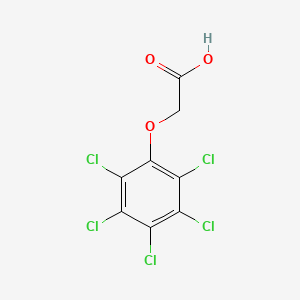
![1-[4-(3,4-Dichlorobenzyl)piperazin-1-yl]-3-propylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B15081835.png)
![N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-1-hexyl-4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxamide](/img/structure/B15081841.png)
![2-[(1-Ethyl-1H-benzimidazol-2-YL)sulfanyl]-N'-[(E)-1-(2-furyl)ethylidene]acetohydrazide](/img/structure/B15081842.png)
